2,2,4-Trimethylazetidine
Overview
Description
2,2,4-Trimethylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C6H13N. It is a derivative of azetidine, characterized by the presence of three methyl groups attached to the carbon atoms in the ring. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other azetidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,4-trimethyl-1,3-diaminopropane with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to induce ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylazetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the hydrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like NH3, H2O
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted azetidines
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylazetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological pathways. The compound’s effects are mediated by its ability to undergo ring-opening reactions, leading to the formation of active species that can modulate biological processes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without methyl substitutions.
1,3,3-Trimethylazetidine: Another derivative with different methyl group positioning.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Uniqueness: 2,2,4-Trimethylazetidine is unique due to its specific methyl group arrangement, which imparts distinct reactivity and stability. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle .
Properties
IUPAC Name |
2,2,4-trimethylazetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-4-6(2,3)7-5/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVJWQVBUVDOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617321 | |
Record name | 2,2,4-Trimethylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54395-75-4 | |
Record name | 2,2,4-Trimethylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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